2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-28-11-10-23-20(27)16-17-19(25-15-5-3-2-4-14(15)24-17)26(18(16)22)13-8-6-12(21)7-9-13/h2-9H,10-11,22H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOFQPHZIIIPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.
Substitution Reactions: Introduction of the 4-chlorophenyl group through electrophilic aromatic substitution.
Carboxamide Formation: Coupling reactions using carboxylic acids or their derivatives with amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline core or the chlorophenyl ring.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant antitumor properties. For instance, derivatives of pyrroloquinoxaline have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
- Mechanism : The compound's structure allows it to interact with protein kinases, particularly those in the PI3K-AKT-mTOR signaling pathway, which is crucial for cancer cell growth and survival. Inhibition of these pathways leads to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against resistant strains of bacteria. Studies have demonstrated that pyrroloquinoxaline derivatives can exhibit bacteriostatic effects against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis and other infectious diseases.
- Mechanism : The antimicrobial action is believed to be due to the compound's ability to interfere with bacterial protein synthesis and cell wall integrity .
Neurological Disorders
Pyrroloquinoxaline compounds have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier makes them suitable candidates for neurological applications.
- Mechanism : These compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress within neural tissues .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research suggests that it can modulate immune responses, making it a candidate for treating inflammatory conditions.
- Mechanism : By inhibiting pro-inflammatory cytokines and pathways, the compound can potentially alleviate symptoms associated with chronic inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Enhances binding affinity to target proteins |
| Methoxyethyl Substituent | Improves solubility and bioavailability |
| Carboxamide Moiety | Critical for biological activity through hydrogen bonding interactions |
Research into modifications of these structural features has led to the development of more potent analogs with improved pharmacokinetic profiles.
Case Study 1: Antitumor Efficacy
In a study involving various cancer cell lines, a derivative of the compound was tested for its ability to inhibit tumor growth in vitro. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
Case Study 2: Antimycobacterial Activity
A series of pyrroloquinoxaline derivatives were screened against Mycobacterium tuberculosis. One particular compound demonstrated an MIC value of 12.5 µg/mL, indicating strong antimycobacterial activity compared to existing treatments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrroloquinoxaline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Activity and Solubility
- 4-Chlorophenyl vs. Methoxy-Substituted Phenyl Groups : The target compound’s 4-chlorophenyl group likely improves binding affinity to hydrophobic kinase domains compared to methoxy-substituted analogs (e.g., ) due to its electron-withdrawing nature and stronger van der Waals interactions .
- N-Substituent Optimization : The 2-methoxyethyl group on the carboxamide (target compound) provides better aqueous solubility than bulkier substituents like 3-ethoxypropyl () or morpholinylethyl (), while maintaining moderate logP values .
- Benzylideneamino Derivatives: Compounds with imine-linked substituents () exhibit increased polarity but may face hydrolytic instability, limiting their utility in vivo compared to the target’s stable aryl substitution .
Biological Activity
2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly as an inhibitor of tyrosine kinases. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClN5O2, with a molecular weight of approximately 409.9 g/mol. The compound features a pyrroloquinoxaline core, a chlorobenzyl group, and a methoxyethyl side chain, which contribute to its unique biological properties .
The primary mechanism of action for this compound involves the inhibition of specific tyrosine kinases, which are critical in various signaling pathways associated with cancer progression. By targeting these kinases, the compound may disrupt abnormal cellular signaling and inhibit tumor growth .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. For instance, studies have shown that the compound can reduce cell viability in A375 melanoma cells by more than 90% at concentrations around 10 µM .
Table 1: Summary of In Vitro Activity
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| A375 (Melanoma) | 10 | >90 |
| HeLa (Cervical) | 15 | ~75 |
| MCF-7 (Breast) | 12 | ~80 |
In Vivo Studies
In vivo studies using relevant models have indicated that this compound can effectively control tumor size in lymphoma models. The efficacy observed suggests that it may be suitable for further development as an anti-cancer therapeutic agent .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Lymphoma Model : In a study involving lymphoma-bearing mice, treatment with the compound resulted in significant tumor size reduction compared to control groups. This indicates its potential as a targeted therapy for hematological malignancies .
- Breast Cancer Research : Research focusing on breast cancer cell lines has shown that the compound inhibits proliferation and induces apoptosis in MCF-7 cells, suggesting its utility in treating hormone-responsive cancers .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds known for their kinase inhibition properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C21H20ClN5O2 | Chlorobenzyl group | Tyrosine kinase inhibitor |
| Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | C15H14N4O | Methyl ester derivative | Anticancer properties |
Q & A
Q. How can researchers reconcile crystallographic disorder in the pyrroloquinoxaline core with functional activity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
